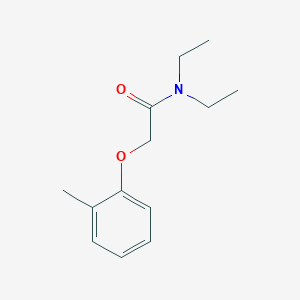

N,N-diethyl-2-(2-methylphenoxy)acetamide

Description

N,N-Diethyl-2-(2-methylphenoxy)acetamide is a substituted acetamide derivative characterized by a phenoxy group bearing a methyl substituent at the ortho-position (2-methylphenoxy) and a diethylamine moiety attached to the acetamide nitrogen. The compound’s core structure allows for versatility in biological interactions, depending on substituent modifications .

Properties

IUPAC Name |

N,N-diethyl-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDJLQHBCXERCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues lie in substituent groups on the phenoxy ring, acetamide nitrogen, or additional heterocyclic systems. Below is a comparative analysis:

Pharmacological and Functional Comparisons

Translocator Protein (TSPO) Ligands

- 18F-DPA-714: Exhibits nanomolar affinity for TSPO, used in neuroinflammation imaging (e.g., Alzheimer’s, ALS). Its pyrazolopyrimidine core and fluoroethoxy group enhance blood-brain barrier penetration compared to first-gen ligands like PK11195 .

- 11C-PBR28: Another acetamide-based TSPO ligand but with a methoxyphenyl group. Shows variable binding affinity due to TSPO polymorphism, unlike 18F-DPA-714’s consistent performance .

Antiparasitic and Antimicrobial Agents

- Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)indazolyl)acetamide): Demonstrates anti-Trypanosoma brucei activity (IC₅₀ = 2.1 µM) via inhibition of trypanothione synthetase. The trifluoromethyl group enhances metabolic stability .

Cytotoxic Agents

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Induces apoptosis in HeLa cells (IC₅₀ = 18 µM).

Physicochemical Properties

- Lipophilicity : 18F-DPA-714 (LogP = 2.8) balances brain uptake and clearance, whereas coumarin derivatives (LogP ~3.5) may exhibit prolonged tissue retention .

- Solubility : Diethylacetamide derivatives generally show moderate aqueous solubility (~1–10 mg/mL), enhanced by polar substituents (e.g., methoxy groups) .

Key Research Findings and Conflicts

Bioavailability : 18F-DPA-714 outperforms 11C-PBR28 in brain uptake due to its fluoroethoxy group, but both face competition from third-gen ligands like 18F-GE-180 .

Structural-Activity Relationships (SAR): Pyrazolopyrimidine cores (DPA-714) improve TSPO affinity vs. plain acetamides. Ortho-substituents on phenoxy groups (e.g., 2-methyl) may hinder rotational freedom, affecting binding kinetics .

Conflicting Data : Some studies report species-specific TSPO binding for acetamide ligands, complicating translational research .

Q & A

Q. What synthetic routes are recommended for N,N-diethyl-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a phenoxyacetic acid derivative with an amine. For example, condensation of 2-(2-methylphenoxy)acetic acid with diethylamine can be performed using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base at room temperature . Alternatively, base-mediated reactions (e.g., K₂CO₃ in acetonitrile) under reflux can facilitate nucleophilic substitution . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity.

- Catalysts : TBTU improves coupling efficiency for amide bond formation.

- Temperature : Room temperature minimizes side reactions, while reflux accelerates slower reactions.

Yield improvements (~70–85%) are achieved by monitoring reaction progress via TLC and adjusting stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying ethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), phenoxy protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .

- FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) .

- Single-Crystal XRD : Resolves molecular geometry, confirming dihedral angles between the phenoxy and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 278.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects on the phenoxy or acetamide groups. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl, methoxy, or halogen groups) and compare bioactivity trends. For example, 2-methylphenoxy analogs show enhanced antimicrobial activity compared to unsubstituted derivatives .

- Dose-Response Assays : Test across multiple concentrations to identify non-linear effects.

- Target-Specific Assays : Use enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies to isolate mechanisms .

Cross-referencing data with PubChem or CAS entries ensures reliability .

Q. What strategies are effective for determining the mechanism of action in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial targets like penicillin-binding proteins) using software such as AutoDock .

- In Vitro Pathway Analysis : Measure downstream biomarkers (e.g., TNF-α for inflammation) in cell cultures .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to receptors or enzymes .

- Metabolic Stability Assays : Use liver microsomes to assess pharmacokinetic properties .

Q. How can analytical method development address challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/FLD : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Retention times (~8–10 min) and fluorescence detection (λₑₓ 280 nm, λₑₘ 320 nm) enhance sensitivity .

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 278 → 105 for quantification) to minimize matrix interference .

- Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (85–115%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.